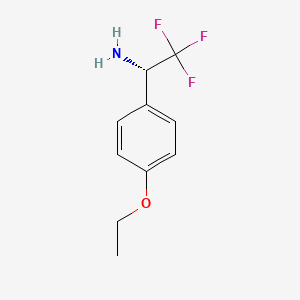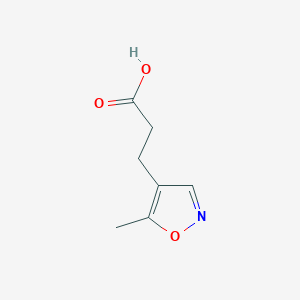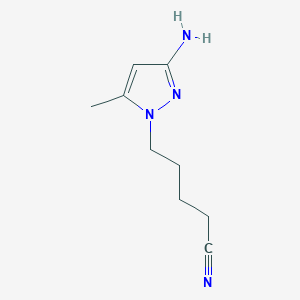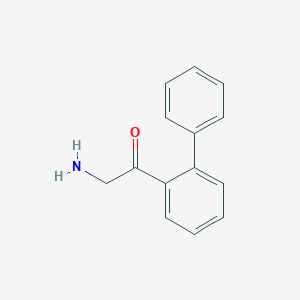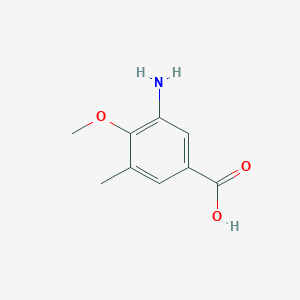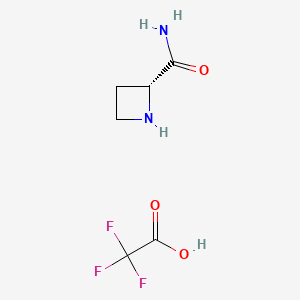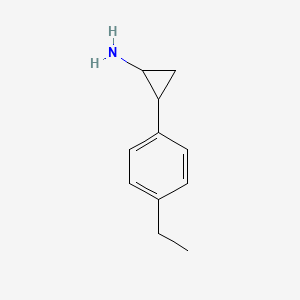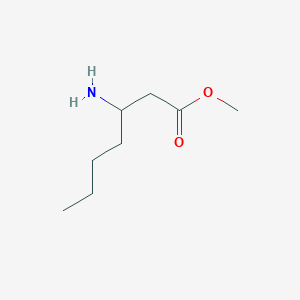
Methyl 3-aminoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-aminoheptanoate: is an organic compound with the molecular formula C8H17NO2 . It is a derivative of heptanoic acid, where the carboxyl group is esterified with methanol and an amino group is attached to the third carbon atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-aminoheptanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with ammonia in the presence of water. This reaction typically occurs at temperatures between 35 and 70 degrees Celsius . The process can be optimized by adjusting the molar ratios of reactants and the reaction temperature to achieve higher yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but often involves continuous processes to enhance efficiency. The use of catalysts and controlled reaction environments ensures consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-aminoheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Primary alcohols.
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
Methyl 3-aminoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 3-aminoheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
- Methyl 3-aminocrotonate
- Methyl 3-aminobutanoate
- Methyl 3-aminopentanoate
Comparison: Methyl 3-aminoheptanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can influence its reactivity, solubility, and biological activity .
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
methyl 3-aminoheptanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-7(9)6-8(10)11-2/h7H,3-6,9H2,1-2H3 |
Clave InChI |
UKWDJFBVMLITOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


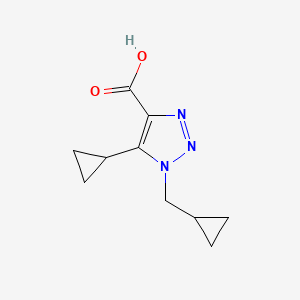
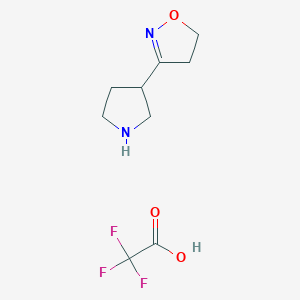
![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)
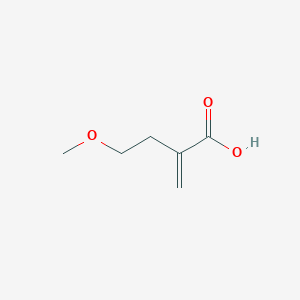
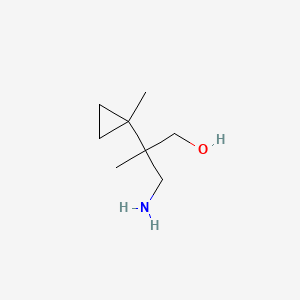
![2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B13525810.png)
